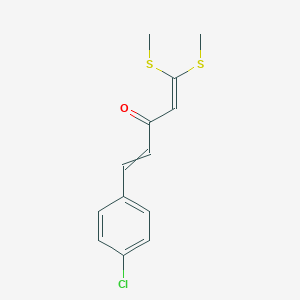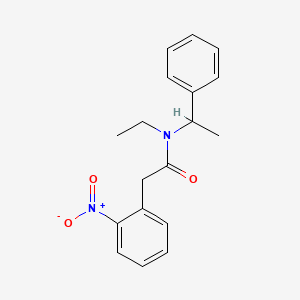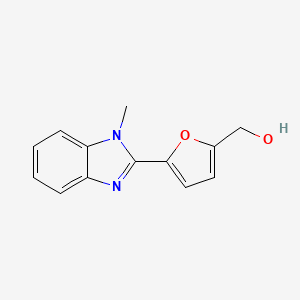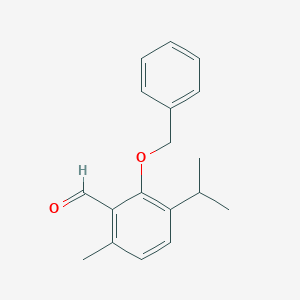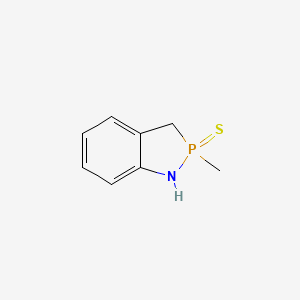
10H-phenothiazine, 3-bromo-10-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phenothiazine, 3-bromo-10-phenyl- is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms. This compound is characterized by the presence of a bromine atom at the 3-position and a phenyl group at the 10-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10H-phenothiazine, 3-bromo-10-phenyl- typically involves the bromination of 10-phenyl-10H-phenothiazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: The bromine atom at the 3-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phenothiazine core can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding phenothiazine derivatives with different substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution: Various 3-substituted phenothiazine derivatives.
Oxidation: Phenothiazine sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Applications De Recherche Scientifique
10H-Phenothiazine, 3-bromo-10-phenyl- has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Photocatalysis: The compound is used as a photocatalyst in various organic reactions, including oxidative coupling and polymerization reactions.
Materials Science: It is employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and solar cells.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Mécanisme D'action
The mechanism of action of 10H-phenothiazine, 3-bromo-10-phenyl- involves its ability to participate in redox reactions. The phenothiazine core can undergo reversible one-electron oxidation and reduction processes, making it an effective electron donor or acceptor. This property is crucial for its role in photocatalysis and organic electronic applications . The molecular targets and pathways involved in its action are primarily related to its redox behavior and interaction with other molecules in the reaction environment .
Comparaison Avec Des Composés Similaires
10-Phenyl-10H-phenothiazine: Lacks the bromine substituent at the 3-position, resulting in different reactivity and applications.
3-Chloro-10H-phenothiazine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.
10-Methyl-10H-phenothiazine: Substituted with a methyl group at the 10-position, affecting its electronic properties and applications.
Uniqueness: 10H-Phenothiazine, 3-bromo-10-phenyl- is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role in photocatalysis and materials science highlight its versatility and importance in research .
Propriétés
Numéro CAS |
89922-57-6 |
|---|---|
Formule moléculaire |
C18H12BrNS |
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
3-bromo-10-phenylphenothiazine |
InChI |
InChI=1S/C18H12BrNS/c19-13-10-11-16-18(12-13)21-17-9-5-4-8-15(17)20(16)14-6-2-1-3-7-14/h1-12H |
Clé InChI |
ARNQWYMAWVGFNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)SC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silanol](/img/structure/B14378900.png)
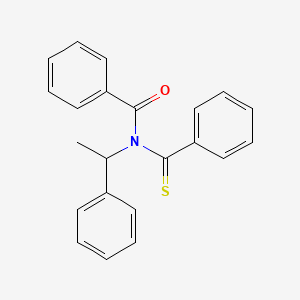
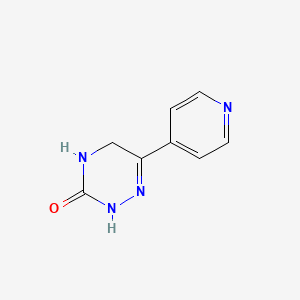
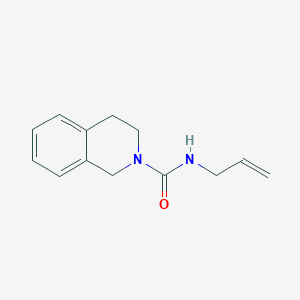
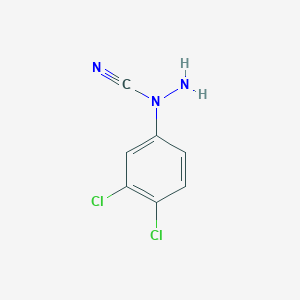
![5-Hydroxy-2'-methoxy-3',4',5'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14378934.png)
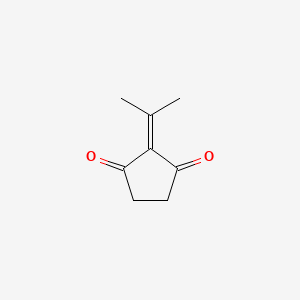
![2-{[2-Methyl-2-phenyl-1-(1H-1,2,4-triazol-1-yl)propyl]sulfanyl}pyrimidine](/img/structure/B14378947.png)
